molecular formula C7H9IN2O B14840106 4-(2-Aminoethyl)-6-iodopyridin-2-OL

4-(2-Aminoethyl)-6-iodopyridin-2-OL

Cat. No.: B14840106
M. Wt: 264.06 g/mol
InChI Key: CULWDORVAQHSAW-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-iodopyridin-2-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 2, an iodine atom at position 6, and a 2-aminoethyl substituent (-CH₂CH₂NH₂) at position 4 of the pyridine ring (Figure 1). This compound combines electron-withdrawing (iodine) and electron-donating (hydroxyl, aminoethyl) groups, creating unique electronic and steric properties. However, specific biological or industrial applications remain underexplored in publicly available literature.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

4-(2-aminoethyl)-6-iodo-1H-pyridin-2-one

InChI

InChI=1S/C7H9IN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11)

InChI Key

CULWDORVAQHSAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)I)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-iodopyridin-2-OL typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method involves the reaction of 2-hydroxypyridine with iodine in the presence of a suitable oxidizing agent to form 6-iodo-2-hydroxypyridine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)-6-iodopyridin-2-OL may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-iodopyridin-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(2-Aminoethyl)-6-iodopyridin-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-iodopyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural differences between 4-(2-Aminoethyl)-6-iodopyridin-2-OL and two analogous compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Features
4-(2-Aminoethyl)-6-iodopyridin-2-OL -OH (2), -CH₂CH₂NH₂ (4), -I (6) Hydroxyl, aminoethyl, iodine ~267.1 (calculated) High polarity, hydrogen-bonding capacity
4-Amino-2-iodopyridin-3-ol -NH₂ (4), -I (2), -OH (3) Amino, iodine, hydroxyl ~236.0 (calculated) Compact structure, limited flexibility
3-Ethenyl-4-iodopyridin-2-ol -OH (2), -CH=CH₂ (3), -I (4) Hydroxyl, ethenyl, iodine ~247.0 (calculated) Hydrophobic ethenyl group, π-orbital reactivity

Key Differences and Implications

Substituent Positions and Electronic Effects: The iodine atom in 4-(2-Aminoethyl)-6-iodopyridin-2-OL is at position 6, whereas in 4-Amino-2-iodopyridin-3-ol and 3-Ethenyl-4-iodopyridin-2-ol , iodine occupies positions 2 and 4, respectively.

Functional Group Impact: The 2-aminoethyl group in the target compound provides a flexible, basic side chain, enhancing solubility in aqueous media compared to the rigid ethenyl group in 3-Ethenyl-4-iodopyridin-2-ol . This could make the target compound more suitable for biological applications, such as enzyme binding. The hydroxyl group at position 2 in both the target compound and 3-Ethenyl-4-iodopyridin-2-ol enables hydrogen bonding, but steric hindrance from the aminoethyl group in the former may reduce accessibility compared to the ethenyl derivative.

Commercial and Synthetic Accessibility: 3-Ethenyl-4-iodopyridin-2-ol is commercially available in reagent and kilogram quantities, as noted by supplier listings on platforms like 960化工网 . In contrast, 4-(2-Aminoethyl)-6-iodopyridin-2-OL lacks documented commercial availability, suggesting it may require custom synthesis.

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